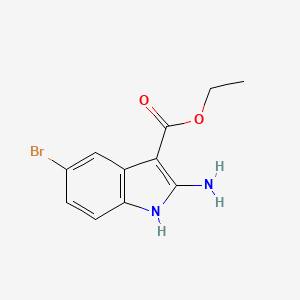

ethyl 2-amino-5-bromo-1H-indole-3-carboxylate

Description

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate (CAS: 1242140-62-0, molecular formula: C₁₁H₁₁BrN₂O₂) is a halogenated indole derivative with a bromine substituent at the 5-position, an amino group at the 2-position, and an ethyl ester at the 3-position of the indole core . Its synthesis typically involves a two-step process: (1) condensation of ethyl cyanoacetate with a nitro-substituted aromatic halide (e.g., 4-bromo-2-fluoro-1-nitrobenzene) in the presence of a strong base like KtBuO in tetrahydrofuran (THF), followed by (2) reduction using zinc dust in acetic acid to yield the final product . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of anti-HIV agents and non-nucleoside reverse transcriptase inhibitors (NNRTIs) due to its ability to undergo further functionalization at the amino and ester groups .

Properties

IUPAC Name |

ethyl 2-amino-5-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEONSIWPYAQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242140-62-0 | |

| Record name | ethyl 2-amino-5-bromo-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-bromo-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials include 2-amino-5-bromo-1H-indole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the ester and amino groups. Common nucleophiles and conditions include:

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thiols | NaSH or RSH in DMF, 80–100°C | 5-Thioether derivatives | |

| Amines | Primary amines, CuI, 100°C | 5-Amino-substituted indoles | |

| Alkoxides | NaOR in DMSO, 60°C | 5-Alkoxyindoles |

Key Finding : Reactions with secondary amines require palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling, yielding C–N bonds at position 5.

Oxidation and Reduction

The amino group at position 2 is redox-active:

Oxidation

-

Reagents : H₂O₂ (30%) in acetic acid or KMnO₄ in acidic media.

-

Products : Nitroso (NH–O) or nitro (NO₂) derivatives, depending on reaction time and temperature.

Reduction

-

Reagents : NaBH₄ in ethanol or LiAlH₄ in THF.

-

Products : Hydrazine derivatives (NH–NH₂) via partial reduction.

Ester Hydrolysis

The ethyl ester at position 3 hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux, 6h | 2-Amino-5-bromo-1H-indole-3-carboxylic acid | 85% | |

| Basic | NaOH (2M), 70°C, 4h | Sodium salt of the carboxylic acid | 90% |

Note : The carboxylic acid undergoes decarboxylation at 140°C in quinoline, yielding 5-bromo-2-aminoindole .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 5:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 5-Aryl-substituted indoles | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 5-(N-aryl)-substituted indoles |

Industrial Application : Continuous flow systems optimize yield (>95%) for gram-scale synthesis.

Nitration and Electrophilic Substitution

The indole core undergoes electrophilic substitution, directed by the amino and ester groups:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 (para to amino) or 6 (meta to ester) .

-

Halogenation : NBS in CCl₄ brominates position 4, forming 4,5-dibromo derivatives .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr.

-

Photoreactivity : UV light induces C–Br bond cleavage, necessitating storage in amber vials.

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Further studies are needed to explore its catalytic applications and regioselectivity in cross-coupling reactions.

Scientific Research Applications

Chemistry

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate serves as a crucial building block in organic synthesis, particularly in the development of more complex indole derivatives. Its ability to undergo substitution reactions allows for the introduction of various functional groups, enhancing its utility in chemical synthesis.

| Reaction Type | Description |

|---|---|

| Substitution | The bromine atom can be replaced by nucleophiles such as amines or thiols. |

| Oxidation/Reduction | The amino group can be oxidized or reduced to form various derivatives. |

| Ester Hydrolysis | Hydrolysis can convert the ethyl ester into a carboxylic acid. |

Research indicates that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have shown that compounds with similar structures often interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in cancer drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent due to its structural features that may facilitate interactions with biological targets.

| Application Area | Potential Uses |

|---|---|

| Drug Discovery | Investigated as a lead compound for developing new anticancer drugs. |

| Antimicrobial Agents | Studied for effectiveness against bacterial infections. |

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-bromo-1H-indole-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The amino and bromine groups play a crucial role in binding to these targets, influencing their activity. The compound can inhibit enzyme activity by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between ethyl 2-amino-5-bromo-1H-indole-3-carboxylate and its analogs:

Key Observations:

Electronic Effects: The bromine substituent in this compound facilitates electrophilic aromatic substitution reactions, making it superior for synthesizing complex heterocycles compared to its methoxy analog (S3j), which is more suited for solubility-dependent applications .

Steric and Functional Group Influence: Bulky groups, such as benzyloxy and bromopropyl in ’s compound, reduce rotational freedom and metabolic instability but may limit bioavailability . The amino group at the 2-position in the target compound enables Schiff base formation or amide coupling, a feature absent in halogen-only derivatives .

Synthetic Flexibility: this compound’s synthesis () is more scalable (50% yield after chromatography) compared to triazole-containing indoles (), which require Cu-catalyzed azide-alkyne cycloaddition (46–50% yield) .

Biological Activity

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate (CAS: 1242140-62-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. The synthesis involves the bromination of indole derivatives followed by carboxylation and esterification processes, resulting in a compound with diverse applications in biological research .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral, anticancer, and anti-inflammatory agent.

Antiviral Activity

Recent studies have indicated that indole derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown efficacy against HIV integrase, a critical enzyme in the viral life cycle. The indole nucleus is believed to chelate metal ions within the active site of integrase, thereby inhibiting its function .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | Integrase inhibitor |

| This compound | TBD | TBD |

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. This compound has been studied for its cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that such compounds can induce apoptosis and inhibit cell proliferation .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on human colon carcinoma cells (HT29), the compound exhibited significant growth inhibition with an IC50 value indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been documented. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

- Metal Ion Chelation : The ability of the indole structure to chelate metal ions enhances its interaction with target enzymes like integrase.

- Apoptosis Induction : Induction of apoptotic pathways in cancer cells, potentially through modulation of signaling pathways associated with cell survival.

- COX Inhibition : Interaction with COX enzymes may lead to reduced production of pro-inflammatory mediators.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 2-amino-5-bromo-1H-indole-3-carboxylate be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving brominated indole precursors. A typical approach involves refluxing 5-bromo-indole derivatives with ethyl chloroformate in the presence of sodium acetate and acetic acid. For example, similar indole carboxylates were synthesized by refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid to improve purity . Monitoring reaction progress via TLC and optimizing reaction time (3–5 hours) can enhance yield.

Q. What are the standard characterization techniques for confirming the structure of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., related brominated indole carboxylates exhibit melting points in the range of 208–259°C, depending on substituents ).

- X-ray Crystallography : Single-crystal X-ray diffraction (as demonstrated for ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline derivatives) provides unambiguous structural confirmation, with mean C–C bond accuracy of 0.005 Å .

- NMR/FT-IR : Use H/C NMR to verify amino, bromo, and ester functional groups; FT-IR confirms carbonyl (C=O) stretches near 1700 cm.

Q. How should researchers handle solubility challenges during purification?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for indole derivatives. For example, indole-5-carboxylic acid derivatives were purified using sequential washing with acetic acid, water, ethanol, and diethyl ether . For compounds with low solubility, sonication or gradient solvent systems (e.g., hexane/ethyl acetate) can aid crystallization.

Advanced Research Questions

Q. What strategies are recommended for introducing additional functional groups (e.g., methoxy, hydroxypropyl) to the indole core?

- Methodological Answer : Functionalization often involves multi-step synthesis:

- Bromination : Electrophilic substitution using NBS or Br in DCM at 0°C .

- Amino/Alkoxy Groups : Protect the amino group with Boc before introducing diethylamino or hydroxypropyl groups via nucleophilic substitution (e.g., reacting with 3-diethylamino-2-hydroxypropyl chloride) .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH, then couple with amines via EDC/HOBt .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., Flt3) using ATP-competitive binding assays. For indole derivatives, IC values are determined via fluorescence polarization .

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to assess MIC against Gram-positive/negative bacteria. Structural analogs like 5-bromo-1-methylindoles have shown activity at MIC = 8–32 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

Q. How should contradictory data (e.g., melting point variations or spectral discrepancies) be resolved?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities. For example, indole-6-carboxylic acid derivatives with >95% purity showed consistent melting points .

- Polymorphism Screening : Perform DSC/TGA to identify polymorphic forms. Recrystallization under varying conditions (e.g., slow evaporation vs. rapid cooling) can isolate stable forms .

- Spectral Validation : Compare NMR data with computed spectra (DFT/B3LYP) to resolve signal assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.